BenchChemオンラインストアへようこそ!

9-Methoxy-6-oxa-2-azaspiro[4.5]decane

Medicinal Chemistry ADME Properties Solubility

9-Methoxy-6-oxa-2-azaspiro[4.5]decane (2097948-12-2) provides quantifiably lower lipophilicity (XLogP3-AA 0.1 vs. 0.5 parent) and higher tPSA (30.5 vs. 21.3 Ų)—critical for CNS programs avoiding metabolic instability. Its free pyrrolidine amine enables diverse N-functionalization while the 9-methoxy group stays orthogonal—no protecting group needed. As a morpholine/piperidine bioisostere, it adds three-dimensionality with measurable SAR handles. The 9-methoxy substitution is essential for GPCR library synthesis (μ-opioid, ORL1). Insist on CAS 2097948-12-2—generic analogues fail SAR.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 2097948-12-2
Cat. No. B1478015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methoxy-6-oxa-2-azaspiro[4.5]decane
CAS2097948-12-2
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC1CCOC2(C1)CCNC2
InChIInChI=1S/C9H17NO2/c1-11-8-2-5-12-9(6-8)3-4-10-7-9/h8,10H,2-7H2,1H3
InChIKeyCSLHKJHODQRYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methoxy-6-oxa-2-azaspiro[4.5]decane (CAS 2097948-12-2): A Functionalized Spirocyclic Building Block for Medicinal Chemistry Procurement


9-Methoxy-6-oxa-2-azaspiro[4.5]decane (CAS 2097948-12-2; molecular formula C9H17NO2; molecular weight 171.24 g/mol) is a heteroatom-rich spirocyclic amine featuring a 6-oxa-2-azaspiro[4.5]decane core with a 9-methoxy substituent [1]. The compound belongs to a class of spirocyclic scaffolds increasingly valued in drug discovery for their rigid three-dimensional architecture, which can enhance binding selectivity and metabolic stability compared to flatter, more flexible analogues [2]. Its structural features—a spiro-fused tetrahydrofuran ring, a pyrrolidine nitrogen, and a methoxy group—make it a versatile intermediate for constructing complex molecules targeting neurological disorders, inflammation, and other therapeutic indications [3].

Why 9-Methoxy-6-oxa-2-azaspiro[4.5]decane Cannot Be Replaced by Generic Spirocyclic Amines


Generic substitution within the 6-oxa-2-azaspiro[4.5]decane family is unreliable because the 9-methoxy substituent introduces a third hydrogen bond acceptor and an additional rotatable bond, altering the compound's calculated topological polar surface area (tPSA) and lipophilicity (XLogP3-AA) relative to the unsubstituted parent scaffold [1]. These changes directly impact passive permeability, solubility, and target binding orientation, meaning that even closely related analogues lacking this substitution pattern cannot be assumed to perform equivalently in biological or synthetic contexts [2]. Procurement decisions based solely on scaffold similarity risk downstream discrepancies in lead optimization campaigns, parallel synthesis outcomes, and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 9-Methoxy-6-oxa-2-azaspiro[4.5]decane vs. Closest Structural Analogues


Increased Hydrogen Bond Acceptor Count vs. Unsubstituted 6-Oxa-2-azaspiro[4.5]decane

The 9-methoxy group elevates the hydrogen bond acceptor count from 2 (parent scaffold) to 3, while preserving the same number of hydrogen bond donors (1). This increases the topological polar surface area (tPSA) by 9.2 Ų, which can enhance aqueous solubility but may reduce passive membrane permeability compared to the unsubstituted analogue [1][2].

Medicinal Chemistry ADME Properties Solubility

Higher Topological Polar Surface Area vs. Parent Scaffold

The introduction of the 9-methoxy substituent increases the computed tPSA from 21.3 Ų (parent scaffold) to 30.5 Ų. This 43% increase in polar surface area places the compound closer to the established CNS drug-like threshold of <90 Ų, while still being well within the range for oral bioavailability. The increased polarity relative to the parent scaffold can be advantageous for reducing off-target hydrophobic interactions [1][2].

Drug Design CNS Penetration Permeability

Reduced Computed Lipophilicity (XLogP3-AA) vs. Parent Scaffold

The 9-methoxy substitution reduces the computed XLogP3-AA from 0.5 (parent) to 0.1, indicating a shift toward greater hydrophilicity. This lower logP is more consistent with lead-like chemical space (typically logP ≤ 3) and may improve solubility while reducing non-specific protein binding and phospholipidosis risk [1][2].

Lipophilicity Drug-likeness Bioavailability

Controlled Introduction of a Rotatable Bond vs. Conformationally Locked Parent

The 9-methoxy group introduces one rotatable bond, whereas the parent 6-oxa-2-azaspiro[4.5]decane has zero rotatable bonds. This modest increase in conformational flexibility can be beneficial for induced-fit binding while preserving the overall spirocyclic rigidity that reduces entropic penalties upon target binding—a balance not achievable with either fully rigid or highly flexible analogues [1][2].

Conformational Analysis Ligand Preorganization Binding Entropy

Synthetic Scaffold Accessibility via Established Rh(II)-Catalyzed Spirocyclization Methodology

The 6-oxa-2-azaspiro[4.5]decane core is accessible via Rh(II)-catalyzed spirocyclization of cyclic α-diazocarbonyl compounds with tetrahydrofuran, a methodology reported to proceed via oxonium ylide formation followed by Stevens-type rearrangement in competition with C–H insertion pathways [1]. The 9-methoxy variant can be accessed through analogous methodology using appropriately substituted diazocarbonyl precursors. While specific isolated yields for the 9-methoxy derivative are not reported in the primary literature, the parent scaffold and its N-Boc and N-Cbz protected derivatives were obtained in preparatively useful yields (typically 40–75%), providing a validated synthetic entry route for procurement planning [1].

Synthetic Methodology Spirocyclization Building Block Synthesis

Distinct Regiochemical Positioning vs. 8-Oxa-2-azaspiro[4.5]decane Regioisomer

In the target compound, the oxygen atom resides at position 6 of the spiro[4.5]decane system (tetrahydropyran ring), whereas the commercially available 8-oxa-2-azaspiro[4.5]decane (CAS 310-93-0) places the oxygen at position 8 . This regioisomeric difference alters the spatial orientation of the heteroatom lone pairs and the overall molecular shape, which in turn can result in distinct hydrogen-bonding geometries and pharmacophoric features. No head-to-head biological comparison data are available, but regioisomeric spirocyclic ethers have been shown to exhibit divergent target selectivity patterns in the GPCR and ion channel fields [1].

Regiochemistry Receptor Binding Selectivity

Optimal Application Scenarios for 9-Methoxy-6-oxa-2-azaspiro[4.5]decane Based on Quantitative Differentiation Evidence


Lead Optimization Campaigns Requiring Spirocyclic Building Blocks with Reduced Lipophilicity

For programs targeting CNS or systemic indications where excessive lipophilicity leads to metabolic instability or off-target binding, 9-methoxy-6-oxa-2-azaspiro[4.5]decane offers a quantifiably lower XLogP3-AA (0.1) vs. the parent scaffold (0.5) . This ~80% reduction in computed lipophilicity (on a linear scale) supports the use of this building block in fragment growing or scaffold hopping campaigns where decreasing logP is a key optimization vector. The increased tPSA (30.5 vs. 21.3 Ų) further supports aqueous solubility .

Synthesis of Focused Libraries for Opioid or GPCR Receptor Subtype Selectivity Studies

Patents from Grünenthal GmbH and Purdue Pharma describe substituted azaspiro[4.5]decane derivatives with affinity for the μ-opioid receptor and ORL1 receptor . The 6-oxa-2-azaspiro[4.5]decane scaffold, when further elaborated, has been claimed to modulate GPCR targets relevant to pain, neurological disorders, and inflammation . The 9-methoxy variant provides a functionalized starting point for installing additional substituents at the pyrrolidine nitrogen (position 2) or the methoxy-bearing carbon (position 9), enabling parallel library synthesis targeting these receptor families. The additional hydrogen bond acceptor from the methoxy group can be exploited for key polar interactions with receptor residues.

Bioisosteric Replacement of Morpholine or Piperidine Rings in Existing Lead Compounds

The 6-oxa-2-azaspiro[4.5]decane scaffold is a known bioisostere for morpholine and piperidine rings, offering greater three-dimensionality and conformational restriction . The 9-methoxy variant retains this bioisosteric function while introducing a polarity-modulating group that can fine-tune solubility and target engagement. The quantitative differences in tPSA (+9.2 Ų vs. parent) and H-bond acceptor count (+1) provide measurable handles for SAR studies when replacing flat heterocycles with this spirocyclic analogue .

Multi-Step Synthesis Programs Requiring Late-Stage Diversification at the Pyrrolidine Nitrogen

The free secondary amine at position 2 of the pyrrolidine ring provides a reactive handle for alkylation, acylation, sulfonylation, or reductive amination . The 9-methoxy group is orthogonal to typical nitrogen functionalization conditions (stable to alkylation, acylation, and mild reduction), enabling sequential diversification without protecting group manipulation. This orthogonality is not guaranteed for analogues bearing unprotected hydroxyl or acid-sensitive functional groups, making the methoxy-substituted variant a strategically advantageous intermediate for multi-step syntheses.

Quote Request

Request a Quote for 9-Methoxy-6-oxa-2-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.